N*1*-(4-Chloro-benzyl)-N*1*-cyclopropyl-ethane-1,2-diamine
Description
N¹-(4-Chloro-benzyl)-N¹-cyclopropyl-ethane-1,2-diamine is a substituted ethane-1,2-diamine derivative featuring a 4-chloro-benzyl group and a cyclopropyl substituent on the N¹ nitrogen. Its molecular weight is 224.73 g/mol (CAS: 1181607-37-3) .
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N'-cyclopropylethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-3-1-10(2-4-11)9-15(8-7-14)12-5-6-12/h1-4,12H,5-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCHKXVRQPIRIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCN)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine typically involves the reaction of 4-chlorobenzylamine with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom in the 4-chloro-benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
Pharmacological Research
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine has been explored for its pharmacological properties, particularly in the context of drug development. The compound's structure allows it to interact with biological targets, making it a candidate for studies aimed at developing new therapeutic agents.
Case Study : Research has indicated that derivatives of cyclopropyl amines exhibit unique interactions with neurotransmitter receptors, suggesting potential applications in treating neurological disorders . The presence of the chloro-benzyl group may enhance these interactions, providing a pathway for developing novel antidepressants or anxiolytics.
Anticancer Activity
Emerging studies have focused on the anticancer properties of compounds similar to N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented.
Research Findings : A study demonstrated that analogs of this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells . This suggests a promising avenue for further investigation into its use as an anticancer agent.
Polymer Synthesis
The unique chemical structure of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine allows it to be utilized in polymer synthesis. Its amine functional groups can participate in polymerization reactions, leading to the development of new materials with tailored properties.
Example Application : Researchers have explored using similar diamines in the synthesis of polyurethanes and epoxy resins, which are critical in coatings and adhesives industries . The incorporation of cyclopropyl groups may impart enhanced mechanical properties to these materials.
Summary Table of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Pharmacological Research | Development of new therapeutic agents targeting neurotransmitter receptors | Novel treatments for neurological disorders |
| Anticancer Activity | Induction of apoptosis in cancer cell lines | Potential anticancer drugs |
| Polymer Synthesis | Use in creating advanced materials such as polyurethanes and epoxy resins | Improved material performance |
Mechanism of Action
The mechanism of action of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interact with cellular proteins and disrupt normal cellular functions .
Comparison with Similar Compounds
Substituent Variations on the Benzyl Ring
Modifications to the benzyl ring significantly alter electronic and steric properties:
*Note: lists the same CAS for 3-Cl and 4-Cl isomers, which may indicate a documentation error.
Key Findings :
Variations in N¹ Substituents
Replacing the cyclopropyl group with bulkier or flexible substituents:
Key Findings :
Complex Structural Variations
Biological Activity
N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.
- Molecular Formula : C12H17ClN2
- Molecular Weight : 224.73 g/mol
- Boiling Point : 312.5 ± 22.0 °C (predicted)
- Density : 1.17 ± 0.1 g/cm³ (predicted)
- pKa : 9.59 ± 0.10 (predicted) .
The biological activity of N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine is primarily attributed to its interaction with various molecular targets within biological systems. The presence of both chloro and cyclopropyl groups contributes to its unique reactivity and potential pharmacological effects.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can potentially bind to neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against certain bacterial strains .
Case Studies
- Neuroleptic Activity :
- Anticancer Properties :
- Pharmacological Screening :
Comparative Analysis
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N1-(4-Chloro-benzyl)-N1-cyclopropyl-ethane-1,2-diamine | Structure | Potential neuroleptic and antimicrobial |
| N1-(4-Nitrophenyl)-N1-cyclopropyl-ethane-1,2-diamine | Lacks chloro group | Different reactivity; lower biological activity |
| N1-(4-Methyl-benzyl)-N1-cyclopropyl-ethane-1,2-diamine | Methyl group instead of chloro | Enhanced binding affinity in receptor studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
